molecular formula C8H11N5O2 B062245 3-Ethoxy-4-methyl-5-(1-methyltetrazol-5-yl)-1,2-oxazole CAS No. 194286-82-3

3-Ethoxy-4-methyl-5-(1-methyltetrazol-5-yl)-1,2-oxazole

Cat. No.: B062245
CAS No.: 194286-82-3
M. Wt: 209.21 g/mol
InChI Key: ASVDGZPGVHDWFG-UHFFFAOYSA-N
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Description

1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency and yield. The process might include purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole: A simpler tetrazole compound with various applications.

    5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-1H-tetrazole: A closely related compound with similar properties.

Uniqueness

1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

194286-82-3

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

3-ethoxy-4-methyl-5-(1-methyltetrazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C8H11N5O2/c1-4-14-8-5(2)6(15-10-8)7-9-11-12-13(7)3/h4H2,1-3H3

InChI Key

ASVDGZPGVHDWFG-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C)C2=NN=NN2C

Canonical SMILES

CCOC1=NOC(=C1C)C2=NN=NN2C

Synonyms

1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI)

Origin of Product

United States

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